N1-(2-Bromoethyl)ethane-1,2-diamine
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Overview
Description
N1-(2-Bromoethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C4H11BrN2 and a molecular weight of 167.05 g/mol . It is commonly used in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
N1-(2-Bromoethyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromoethyl)ethylenediamine Dihydrobromide: This compound has similar chemical properties but differs in its salt form, which can affect its solubility and reactivity.
N,N’-Bis(2-bromoethyl)ethane-1,2-diamine: This compound contains two bromoethyl groups, making it more reactive in certain chemical reactions.
Uniqueness
N1-(2-Bromoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN2/c5-1-3-7-4-2-6/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMEKKRXNSSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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